molecular formula C14H22N4O B1430524 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide CAS No. 1803598-26-6

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide

Cat. No.: B1430524
CAS No.: 1803598-26-6
M. Wt: 262.35 g/mol
InChI Key: OBKKZUTVBPWFEM-UHFFFAOYSA-N
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Description

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of strong bases or acids, and the process may involve multiple steps to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups within the compound.

  • Substitution: Various nucleophiles and electrophiles are used to replace specific atoms or groups in the compound, leading to the formation of new derivatives.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered chemical properties. These products are often used in further research or industrial applications.

Scientific Research Applications

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has a wide range of applications in scientific research, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biological studies to investigate the interactions between small molecules and biological targets.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Piperidine derivatives: These compounds share the piperidine nucleus and exhibit similar pharmacological properties.

  • Pyrazole derivatives: These compounds contain the pyrazolyl ring and are used in various chemical and biological applications.

  • Cyclopentanecarboxamide derivatives: These compounds feature the cyclopentanecarboxamide moiety and are used in the synthesis of pharmaceuticals and other chemicals.

Properties

IUPAC Name

N-(5-piperidin-3-yl-1H-pyrazol-4-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c19-14(10-4-1-2-5-10)17-12-9-16-18-13(12)11-6-3-7-15-8-11/h9-11,15H,1-8H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKZUTVBPWFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(NN=C2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide
Reactant of Route 2
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide
Reactant of Route 3
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide
Reactant of Route 4
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide
Reactant of Route 6
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide

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